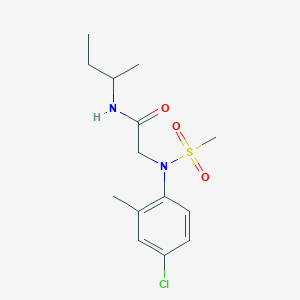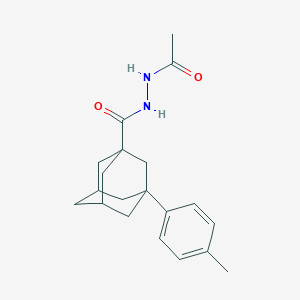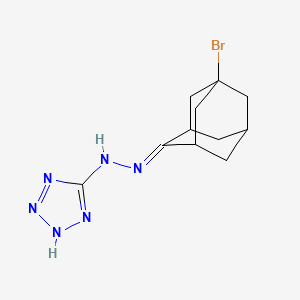
N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. T-type calcium channels are important for regulating cellular excitability and are involved in a variety of physiological processes such as neurotransmitter release, hormone secretion, and cardiac rhythm. ABT-639 has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, and hypertension.
Wirkmechanismus
N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively blocks T-type calcium channels, which are involved in regulating cellular excitability. By blocking these channels, this compound reduces the influx of calcium ions into cells, which can lead to a reduction in neurotransmitter release, hormone secretion, and cardiac rhythm. This mechanism of action is thought to underlie this compound's therapeutic effects in diseases such as epilepsy, neuropathic pain, and hypertension.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce the frequency and duration of seizures, reduce neuropathic pain, and reduce blood pressure. This compound has also been shown to have a low potential for drug-drug interactions and a low potential for abuse or dependence.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a highly selective T-type calcium channel blocker, which allows researchers to study the specific effects of blocking these channels. This compound also has a low potential for drug-drug interactions and a low potential for abuse or dependence, which makes it a safe and reliable drug for use in lab experiments. However, one limitation of this compound is that it is relatively expensive compared to other calcium channel blockers, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the potential therapeutic applications of this compound in other diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of more potent and selective T-type calcium channel blockers based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular excitability.
Synthesemethoden
The synthesis of N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 4-chloro-2-methylphenylacetonitrile with sec-butylamine, followed by the reaction of the resulting secondary amine with methylsulfonyl chloride and glycine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N~1~-(sec-butyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to be effective in reducing seizures in animal models of epilepsy and in reducing neuropathic pain in animal models of neuropathy. This compound has also been shown to be effective in reducing blood pressure in animal models of hypertension.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-5-11(3)16-14(18)9-17(21(4,19)20)13-7-6-12(15)8-10(13)2/h6-8,11H,5,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWQBSVSKUNJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=C(C=C(C=C1)Cl)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4885366.png)
![N-allyl-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4885378.png)
![methyl 2-[({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4885393.png)

![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)
![(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4885415.png)
![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}butanamide](/img/structure/B4885432.png)
![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)